Product packaging for Ammonium trifluoroacetate(Cat. No.:CAS No. 3336-58-1)

Ammonium trifluoroacetate

Cat. No.: B213048
CAS No.: 3336-58-1
M. Wt: 131.05 g/mol
InChI Key: YCNIBOIOWCTRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Contemporary Chemical Sciences

Ammonium (B1175870) trifluoroacetate (B77799) (ATFA) is a versatile compound that holds considerable significance in modern chemistry. It is primarily recognized as an effective reagent and catalyst in organic synthesis and as a valuable additive in analytical chemistry. nih.gov The presence of the trifluoroacetate anion makes it a key component in the preparation of fluorinated organic molecules, which are crucial in the development of pharmaceuticals and agrochemicals. lookchem.com Its utility as a catalyst is demonstrated in various organic transformations where it can increase reaction yields and decrease reaction times under mild conditions.

Scope of Academic Inquiry

The academic investigation of ammonium trifluoroacetate is broad, spanning several key areas. In organic synthesis, its catalytic activity is a subject of ongoing research, particularly in multicomponent reactions like the Biginelli reaction for synthesizing heterocyclic compounds. nih.gov In analytical chemistry, it is widely employed as a mobile-phase additive in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to improve the separation of chiral compounds and to tune and calibrate instrumentation. lookchem.com Crystallographic studies have focused on its molecular structure, hydrogen bonding networks, and supramolecular assembly, providing insight into its physicochemical properties. Its potential applications in materials science are also an area of emerging interest. americanelements.com

Historical Context of Research Applications

While the compound itself does not have a long, storied history, its applications are rooted in well-established chemical principles. For instance, its use as a catalyst in the Biginelli reaction is a modern improvement on a reaction first reported in the 19th century. nih.gov Similarly, the field of trifluoromethylation, where the trifluoroacetate moiety is critical, has evolved significantly since the early 20th century. wikipedia.org Early methods developed by Frédéric Swarts in 1892 used harsh reagents, but the field has progressed towards milder and more selective reagents. wikipedia.org The introduction of trifluoroacetate salts, such as sodium trifluoroacetate, by researchers like Matsui in 1981 marked a significant advancement in trifluoromethylation chemistry. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4F3NO2 B213048 Ammonium trifluoroacetate CAS No. 3336-58-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azanium;2,2,2-trifluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3O2.H3N/c3-2(4,5)1(6)7;/h(H,6,7);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNIBOIOWCTRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954989
Record name Ammonium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystals, soluble in water; [MSDSonline]
Record name Ammonium trifluoroacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7966
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3336-58-1
Record name Ammonium trifluoroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3336-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium trifluoroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003336581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Production Pathways

Laboratory-Scale Synthesis Techniques

In the research laboratory, ammonium (B1175870) trifluoroacetate (B77799) is typically prepared using methods that prioritize purity and precise control over reaction conditions.

Neutralization Approaches for Ammonium Trifluoroacetate Synthesis

The most direct and common laboratory synthesis of this compound involves the neutralization reaction between trifluoroacetic acid (TFA) and an ammonium source. smolecule.com This acid-base reaction is straightforward and yields the salt as the primary product.

The reaction can be carried out by mixing trifluoroacetic acid with aqueous ammonia (B1221849) (ammonium hydroxide) or ammonium carbonate. smolecule.com For instance, the reaction with ammonium hydroxide (B78521) proceeds as follows:

CF₃COOH + NH₄OH → CF₃COONH₄ + H₂O

Alternatively, using ammonium carbonate results in the formation of this compound, carbon dioxide, and water:

2CF₃COOH + (NH₄)₂CO₃ → 2CF₃COONH₄ + CO₂ + H₂O

A solid-state synthesis method has also been reported, which involves heating a mixture of ammonium bicarbonate and trifluoroacetic acid under controlled conditions to produce the compound with minimal impurities. smolecule.com

Anion Exchange Reactions in this compound Preparation

Anion exchange chromatography represents another viable method for the laboratory preparation of this compound. This technique is particularly useful when starting from a different ammonium salt. For example, ammonium chloride can undergo anion exchange with trifluoroacetic acid in water to yield this compound. This process involves passing a solution of an ammonium salt through an anion exchange resin that has been charged with trifluoroacetate ions. researchgate.netmdpi.com The trifluoroacetate ions on the resin are exchanged for the anions in the ammonium salt solution, resulting in a solution of this compound. The efficiency of this exchange depends on the relative affinities of the anions for the resin. nih.gov

Purification and Isolation Strategies in Research

Following synthesis, purification and isolation are critical steps to obtain this compound of the desired purity for research applications. Common laboratory purification techniques include:

Recrystallization: This is a standard method for purifying solid compounds. The crude this compound is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. Ethanol or ethyl acetate (B1210297) can be used for recrystallization. nih.gov

Sublimation: Due to its volatility, impure this compound can be purified by sublimation under high vacuum (less than 10 microns Hg) at around 85°C. biorxiv.org This method is effective for removing non-volatile impurities.

Chromatography: Techniques like preparative thin-layer chromatography (TLC) can be employed for small-scale purification. biorxiv.org For applications requiring very high purity, such as HPLC, specialized grades of this compound are available. avantorsciences.comsigmaaldrich.com

Washing and Filtration: After initial synthesis, the solid product is often washed with cold water and then with a solvent like diethyl ether to remove any remaining starting materials or by-products. nih.gov

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Industrial-Scale Production Methodologies

The large-scale production of this compound necessitates different considerations compared to laboratory synthesis, focusing on efficiency, cost-effectiveness, and scalability.

Process Optimization Considerations for Large-Scale Synthesis

For industrial production, the neutralization of trifluoroacetic acid with ammonia is the preferred route. However, instead of aqueous ammonium hydroxide, anhydrous ammonia gas is typically used. This modification avoids the introduction of water, which can simplify downstream processing. Key parameters that are optimized in an industrial setting include:

Reaction Vessel: Stainless steel reactors are used instead of glassware to handle larger volumes and potentially corrosive conditions.

Temperature and Pressure Control: Precise control over reaction temperature and pressure is crucial to ensure safety, maximize yield, and control the reaction rate.

Reagent Addition: The rate of addition of gaseous ammonia to trifluoroacetic acid must be carefully controlled to manage the exothermic nature of the reaction.

Scalability of Synthesis Routes

The scalability of a synthesis route is a critical factor for industrial production. The direct neutralization of trifluoroacetic acid with ammonia is a highly scalable process. Challenges in scaling up include managing the heat generated during the reaction and ensuring efficient mixing of the reactants in large-volume reactors.

Industrial purification often employs vacuum distillation rather than recrystallization, which is more suitable for continuous or large-batch processing and can yield a product with over 98% purity. The hygroscopic nature of this compound also presents a challenge in large-scale production and storage, requiring controlled environments with low humidity or storage under an inert atmosphere to prevent moisture absorption.

Below is a table summarizing the key differences between laboratory and industrial synthesis methods.

ParameterLaboratory MethodIndustrial Method
Ammonia Source Aqueous NH₄OHAnhydrous NH₃ gas
Reaction Vessel GlasswareStainless steel reactor
Purification Recrystallization, SublimationVacuum distillation
Typical Purity 90–95% after recrystallization>98%

Research Challenges in Synthesis and Handling

Mitigation of Hygroscopicity in Research Protocols

This compound is a highly hygroscopic solid, meaning it readily attracts and absorbs moisture from the atmosphere. ehs.com This characteristic can significantly impact its handling, storage, and application in moisture-sensitive reactions. The absorption of water can alter the compound's physical state, leading to caking, and can also affect its chemical reactivity and the outcome of synthetic procedures. risso-chemical.comfertilizerseurope.com Therefore, the implementation of stringent moisture-control protocols is essential.

Storage and Handling Protocols: To minimize moisture absorption, this compound should be stored in tightly sealed containers within a dry environment. ehs.comwashington.edu The use of desiccators containing a drying agent is a standard and crucial practice. jocpr.com The choice of desiccant can influence the efficiency of moisture removal. While common desiccants like silica (B1680970) gel are widely used, other options such as calcium chloride or molecular sieves offer different moisture absorption capacities and may be more suitable depending on the required humidity level. echemi.comstreampeak.com.sg For instance, silica gel can adsorb up to 40% of its weight in moisture and is effective in moderate humidity, while molecular sieves are preferred for achieving ultra-low humidity conditions. armorvci.comsz-minghui.com

For highly sensitive applications where even minimal water contamination can be detrimental, more advanced handling techniques are required. Working within a glove box or a dry box, which contains an inert atmosphere such as nitrogen or argon, provides a controlled environment to handle the compound without exposure to atmospheric moisture. pitt.eduhepatochem.comunits.it These systems maintain very low levels of humidity, often below 1 part per million (ppm). researchgate.net When a glove box is not available, pre-filled reaction vials prepared under an inert atmosphere can be a practical alternative for screening reactions involving hygroscopic salts. hepatochem.com

Table 1: Comparison of Common Desiccants for Storing Moisture-Sensitive Compounds

Desiccant Moisture Absorption Capacity (% of own weight) Suitability Regeneration
Silica Gel ~30-40% armorvci.comsz-minghui.com General purpose, moderate humidity armorvci.comstreampeakgroup.com Can be regenerated by heating echemi.com
Calcium Chloride ~50% echemi.com High humidity environments echemi.com Can be regenerated by heating echemi.com
Molecular Sieves High Ultra-low humidity requirements armorvci.comsz-minghui.com Requires higher temperatures for regeneration
Activated Clay ~20-30% streampeakgroup.com Large storage spaces, moderate humidity armorvci.com Can be regenerated by drying streampeakgroup.com

Strategies During Synthesis: When using this compound in a reaction, it is crucial to ensure that all glassware is rigorously dried, either by oven-drying overnight or by flame-drying immediately before use. units.it Solvents must also be anhydrous. units.it The transfer of the hygroscopic salt should be performed quickly to minimize exposure to the air. In the absence of a glove box, techniques such as transferring the solid under a positive pressure of an inert gas can be employed.

Thermal Stability Implications for Reaction Design and Storage

The thermal stability of this compound is a critical factor that influences its storage conditions and its application in chemical synthesis. The compound undergoes thermal decomposition at elevated temperatures, which has significant implications for reaction design.

Decomposition and Storage: this compound decomposes above 120°C, breaking down into ammonia (NH₃) and trifluoroacetic acid (CF₃COOH). This relatively low decomposition temperature necessitates careful temperature control during storage and use. For long-term storage, it is advisable to keep the compound in a cool, dry place, away from heat sources. risso-chemical.com While some ammonium salts of weak acids can slowly decompose over time at room temperature, releasing ammonia, storing at lower temperatures can limit this process.

Implications for Reaction Design: The thermal lability of this compound directly impacts its use in organic synthesis, particularly in reactions that require heating. When it is used as a catalyst or reagent, the reaction temperature should be carefully controlled to remain below its decomposition point to avoid the formation of byproducts and to ensure the intended catalytic activity.

For example, in the Biginelli reaction, where this compound has been used as a catalyst, reactions are typically conducted at temperatures such as 80°C, which is well below the decomposition temperature, to achieve high yields in a short time. Prolonged heating, even at temperatures below 120°C, should be avoided as it can lead to gradual decomposition.

Table 2: Thermal Properties of this compound

Property Value Source(s)
Melting Point 123-126 °C chemicalbook.com
Decomposition Temperature > 120 °C
Decomposition Products Ammonia (NH₃), Trifluoroacetic Acid (CF₃COOH)
Hazardous Combustion Products Carbon oxides, Nitrogen oxides, Hydrogen fluoride (B91410), Ammonia synquestlabs.com

The decomposition of this compound can also be influenced by the presence of other substances. For instance, the thermal stability of some ammonium salts can be affected by chlorides or acidic conditions. agindustries.org.uk When designing a reaction, chemists must consider the entire reaction mixture and its potential to lower the decomposition temperature of the ammonium salt. The release of gaseous products like ammonia and trifluoroacetic acid upon decomposition can also lead to pressure buildup in a closed reaction vessel, posing a safety hazard. Therefore, adequate ventilation or the use of an open or vented system is crucial when heating this compound. lat-nitrogen.com

Catalytic Roles in Organic Transformation Research

Mechanistic Investigations of Catalytic Activity

The catalytic efficacy of ammonium (B1175870) trifluoroacetate (B77799) stems from its ability to influence the energetic landscape of a chemical reaction. It participates directly in the reaction mechanism to provide a lower energy pathway for the formation of products.

Lowering of Activation Energies in Catalytic CyclesA direct consequence of transition state stabilization is the lowering of the reaction's activation energy.benchchem.comdiva-portal.orgThe activation energy is the minimum energy required to initiate a chemical reaction.diva-portal.orgBy providing an alternative reaction pathway with a more stable transition state, a catalyst effectively reduces this energy barrier.diva-portal.orgucsd.eduThis allows a greater proportion of reactant molecules to have sufficient energy to overcome the barrier and proceed to form products, resulting in a faster reaction rate.diva-portal.orgThe use of catalysts like ammonium trifluoroacetate is a fundamental strategy to make reactions more energetically favorable.rsc.org

Applications in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. rsc.org this compound has proven to be a particularly effective catalyst in this domain. nih.govwiley.com

Facilitation of 3,4-Dihydropyrimidin-2(1H)-one Synthesisthis compound is a proficient catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, the products of the Biginelli reaction.nih.govresearchgate.netnih.govResearch has demonstrated that employing this compound can significantly improve reaction yields and shorten reaction times under mild conditions.nih.govbenchchem.comOne notable protocol involves a solvent-free (neat) reaction at 80°C, where the catalyst also acts as a solid support.nih.govresearchgate.netThis approach not only yields the desired products in excellent quantities (often over 90%) within a short timeframe (10-30 minutes) but also simplifies the workup procedure.nih.govresearchgate.netAfter the reaction, the solid product can be isolated by simply washing with water to remove the catalyst.nih.gov

The table below summarizes the results from a study on the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using this compound as a catalyst under various conditions. researchgate.net

EntryReactant (Aldehyde)Time (min)Yield (%)
4ePhenyl1092
4h3-Methylphenyl2095
4j4-Chlorophenyl1575
4m2-Hydroxy-5-methoxyphenyl2873
4p2-Hydroxy-5-nitrophenyl1882
4r2,3-Dichlorophenyl1870
4x4-Thiazolyl1555

Table 1: Synthesis of 3,4-dihydropyrimidin-2(1H)-ones using this compound under neat conditions at 80°C. Data sourced from Chandran Raju et al. (2011). researchgate.net

Further optimization studies have explored different reaction conditions, highlighting the versatility of the catalyst. researchgate.net

Solvent/ConditionTemperatureTimeYield (%)
EthanolRoom Temp.12 h65
Ethanol80°C5 h80
AcetonitrileRoom Temp.10 h83
Acetonitrile80°C30 min90
Neat (Solvent-free)80°C10 min98

Table 2: Optimization of reaction conditions for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. Data sourced from Chandran Raju et al. (2011). researchgate.net

Role in the Synthesis of Complex Organic Architectures

The application of this compound extends to the synthesis of other complex organic structures, where it has been shown to improve key reaction parameters. It serves as an effective catalyst in the Biginelli reaction, a one-pot cyclocondensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.

This compound has proven instrumental in enhancing reaction yields under mild conditions for the synthesis of various heterocyclic molecules. civilica.comgrowingscience.com In the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, its use as a catalyst has been shown to overcome challenges such as unsatisfactory yields that can be associated with other methods. tandfonline.com Research indicates that employing this compound can lead to good to excellent yields, often quantitatively, particularly under neat (solvent-free) reaction conditions at elevated temperatures. tandfonline.comsemanticscholar.org For the synthesis of 3,4-dihydropyrano[c]chromene derivatives, it has been reported to produce high yields. civilica.com

The following table summarizes the optimization of reaction conditions for the synthesis of a specific dihydropyrimidine (B8664642), illustrating the impact of solvent and temperature on yield when catalyzed by this compound.

Table 1: Effect of Reaction Conditions on Product Yield for Dihydropyrimidine Synthesis

Entry Solvent/Condition Time Yield (%)
1 Ethanol / Room Temp 12 h 65
2 Ethanol / 80°C 5 h 80
3 Acetonitrile / Room Temp 10 h 83
4 Acetonitrile / 80°C 30 min 90
5 Neat / 80°C 10 min 98

Data sourced from a study on this compound-mediated synthesis. semanticscholar.org

The table below details the synthesis of various dihydropyrimidine derivatives using this compound as a catalyst under neat conditions, highlighting the rapid nature of these transformations.

Table 2: Reaction Times and Yields for Dihydropyrimidine Derivatives

Compound Ar Group Time (min) Yield (%)
4a Phenyl 10 98
4b 3-Methoxy phenyl 12 95
4c 3-Carboxy phenyl 15 90
4d 3-Nitrophenyl 10 85
4k 2-Naphthyl 10 90

Data from the neat, solid-supported synthesis of dihydropyrimidines at 80°C. semanticscholar.org

Enhancement of Reaction Yields under Mild Conditions

Comparison with Other Acidic Catalysts in Organic Synthesis

This compound's performance as a catalyst is often compared to other acidic catalysts used in similar organic syntheses. In the context of the Biginelli reaction for producing 3,4-dihydropyrimidin-2(1H)-ones, many traditional methods employ strong Lewis acid catalysts such as indium(III) chloride (InCl₃), lanthanum(III) chloride (LaCl₃·7H₂O), ytterbium(III) triflate (Yb(OTf)₃), and copper(II) triflate (Cu(OTf)₂), or other reagents like phenylboronic acid and ammonium chloride. tandfonline.com The protocol using this compound is presented as an alternative to overcome drawbacks associated with some of these methods, such as strongly acidic conditions, high temperatures, and long reaction times. tandfonline.com

Similarly, the synthesis of 3,4-dihydropyrano[c]chromenes has been accomplished using a wide array of catalysts, including thiourea (B124793) dioxide, phosphate (B84403) fertilizers (MAP, DAP), ammonium acetate (B1210297), ammonium metavanadate, and various nanoparticles. growingscience.comtandfonline.comsemanticscholar.orgresearchgate.netias.ac.in The use of this compound provides another viable, mild, and efficient option within this landscape. civilica.com Its dual nature as a stable salt derived from a strong acid allows it to function as an effective catalyst while being compatible with diverse reaction conditions, a valuable characteristic compared to other acidic catalysts. civilica.com

Applications in Advanced Analytical Chemistry Methodologies

High-Performance Liquid Chromatography (HPLC) Enhancements

Ammonium (B1175870) trifluoroacetate (B77799) plays a crucial role in enhancing HPLC separations through its function as a mobile phase additive. It is particularly valuable in reversed-phase and chiral chromatography.

Mobile Phase Additive Functionality in Reversed-Phase HPLC

In reversed-phase HPLC, ammonium trifluoroacetate is often used to control the pH of the mobile phase and to act as an ion-pairing agent. The trifluoroacetate anion can pair with positively charged analytes, neutralizing their charge and increasing their retention on the nonpolar stationary phase. chromforum.org This is particularly advantageous for the separation of basic compounds that might otherwise exhibit poor retention and peak shape. While trifluoroacetic acid (TFA) is also a common additive for this purpose, this compound offers the benefit of being a salt, which can provide better buffering capacity in certain pH ranges. chromforum.orgchromatographyonline.com The use of volatile additives like this compound is also compatible with mass spectrometry (MS) detection, as they can be easily removed in the ion source. sigmaaldrich.comsigmaaldrich.com

Chiral Separation Strategies for Enantiomers

The separation of enantiomers, or chiral molecules that are non-superimposable mirror images of each other, is a critical task in the pharmaceutical industry. This compound has proven to be a versatile additive in mobile phases for the chiral separation of both acidic and basic compounds using derivatized polysaccharide-based chiral stationary phases (CSPs). nih.gov

Elution of Chiral Acids from Derivatized Polysaccharide Stationary Phases

The use of this compound as a mobile phase additive facilitates the elution and resolution of chiral acidic racemates on derivatized polysaccharide columns. nih.gov This approach has been demonstrated to be effective for various acidic compounds that are standards in the pharmaceutical industry. nih.gov The presence of this compound in the mobile phase allows for the successful separation of these enantiomers without the need for traditional acidic additives like trifluoroacetic acid. nih.gov

Elution of Chiral Bases from Derivatized Polysaccharide Stationary Phases

Similarly, this compound is effective in the elution of chiral basic racemates from the same derivatized polysaccharide stationary phases. nih.gov This versatility is a significant advantage, as it allows for the analysis of both acidic and basic chiral compounds using a single mobile phase system, which can lead to considerable savings in time and cost. nih.gov This eliminates the "memory effects" often observed when switching between acidic and basic mobile phase additives on the same column. nih.gov

Optimization for Chiral Racemate Separation

The optimization of chiral separations often involves adjusting the concentration of mobile phase additives. In the case of this compound, varying its concentration can significantly impact the retention and resolution of enantiomers. For instance, in the separation of 6 R -leucovorin, increasing the this compound concentration from 2 mM to 10 mM in the mobile phase demonstrated changes in the separation profile. researchgate.net Further optimization can involve adjusting other parameters like flow rate and temperature to achieve baseline resolution. researchgate.net The use of volatile salts like this compound is also beneficial for LC-MS applications, where maintaining signal intensity is crucial. sigmaaldrich.com In some cases, the addition of this compound to the mobile phase has been shown to improve detection sensitivity by more than 30-fold in LC-MS/MS analysis of stereoisomers. nih.gov

ParameterCondition ACondition BCondition C
This compound Concentration 2 mM10 mM10 mM
Mobile Phase MeOH–AcOH (100:0.2, v/v)MeOH–AcOH (100:0.2, v/v)MeOH–AcOH (100:0.2, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Temperature 20 °C20 °C40 °C
Data derived from a study on the optimization of the chiral separation of 6 R -leucovorin on a Chirobiotic column. researchgate.net

Role in Supercritical Fluid Chromatography (SFC) for Polar Compound Separation

Supercritical fluid chromatography (SFC) is a powerful separation technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. While pure CO₂ is effective for non-polar compounds, its low polarity limits its ability to elute polar analytes. researchgate.net To overcome this, polar organic solvents (modifiers) and additives are introduced to the mobile phase to increase its elution strength and improve chromatographic performance. chromatographyonline.com

This compound plays a role in this context as its constituent components, the trifluoroacetate anion and the ammonium cation, are well-established additives in SFC. uva.eschromatographyonline.com Organic acids like trifluoroacetic acid (TFA) and volatile salts such as ammonium acetate (B1210297) or ammonium formate (B1220265) are frequently added to the organic modifier (e.g., methanol) in small percentages, typically 0.1%–1%. chromatographyonline.comuva.es These additives serve multiple functions:

Improving Peak Shape: Additives can interact with active sites on the stationary phase, such as residual silanols on silica-based columns, thereby reducing peak tailing and improving separation efficiency for basic or acidic analytes. chromatographyonline.com

Enhancing MS Compatibility: Volatile ammonium salts are particularly favored when SFC is coupled with mass spectrometry (MS), as they are compatible with the detection method. chromatographyonline.comchromatographytoday.com

The use of TFA as an additive can be crucial for the separation of polar, high-molecular-weight compounds like polypeptides, where it is thought to protonate the analyte and interact with the stationary phase. chromatographyonline.com The combination of an ammonium salt with the trifluoroacetate anion provides a means to modulate these interactions effectively for the separation of a wide range of polar compounds.

Mass Spectrometry (MS) Applications and Method Development

In the field of mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), this compound is utilized for its significant influence on ionization, adduct formation, and signal intensity.

While trifluoroacetic acid (TFA) is widely known for causing signal suppression in ESI-MS due to strong ion-pairing, the use of this compound can, under certain conditions, lead to signal enhancement. nih.govelementlabsolutions.com For instance, in the analysis of underivatized saccharides like glucose, which are challenging to analyze with ESI-MS due to low sensitivity, high signal intensity has been achieved using methanol-water solutions containing this compound in the positive ionization mode. nih.gov This enhancement was observed across wide pH and concentration ranges. nih.gov

Some laboratories have also reported that using this compound in the mobile phase for ESI+ mode analysis resulted in a much higher analyte response compared to more common additives like formic acid/ammonium formate or acetic acid/ammonium acetate. chromforum.org The presence of the volatile ammonium cation provides a mechanism for forming [M+NH₄]⁺ adducts, which can be more stable and readily detected in the gas phase for certain analytes. rsc.org

High-accuracy mass measurement is fundamental to modern LC-MS profiling for the confident identification of unknown compounds. This requires regular calibration of the mass spectrometer with standard solutions containing compounds of known exact masses. harvardapparatus.com Fluorinated ammonium salts have been successfully used as calibrants; for example, ammonium hexafluorophosphate (B91526) has been used for calibrating instruments in high mass range (HMR) mode. thermofisher.com

The addition of ammonium salts to calibration solutions is a recognized strategy to control the ionization process and produce predictable, consistent adducts for calibration. harvardapparatus.com Adding an ammonium salt like ammonium acetate promotes the formation of [M+NH₄]⁺ ions over other less desirable adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which might otherwise complicate the calibration spectrum. harvardapparatus.com By extension, this compound can be used as an additive in calibration standards to ensure a clean spectrum dominated by known ammoniated adducts, facilitating accurate mass correction and reliable instrument calibration.

A significant challenge in ESI-MS is the frequent and often unpredictable formation of metal ion adducts, particularly with sodium ([M+Na]⁺) and potassium ([M+K]⁺), which can split the analyte signal across multiple species, reduce the intensity of the desired protonated ion ([M+H]⁺), and complicate data interpretation. semanticscholar.org

The use of polyfluorinated alkanoic acids, including trifluoroacetic acid, in combination with volatile ammonium salts has proven to be an extremely effective strategy for suppressing the formation of these metal adducts in positive ion mode. semanticscholar.orgresearchgate.net The trifluoroacetate anion is highly effective at trapping electropositive metal ions like Na⁺ and K⁺ due to the high electronegativity of its fluorine atoms. researchgate.netresearchgate.net This sequestration of metal ions in the mobile phase prevents them from forming adducts with the analyte, allowing the protonation process to proceed efficiently and resulting in a spectrum where the [M+H]⁺ ion is almost exclusively produced. researchgate.netresearchgate.net

Research has demonstrated this effect quantitatively. The addition of 4 mM this compound to a mobile phase containing 0.02% formic acid drastically reduced the relative abundance of metal adducts for a range of compounds compared to mobile phases without it. researchgate.net

Table 1: Effect of this compound on Metal Adduct Formation

CompoundRelative Peak Abundance of Metal Adducts ([M+Na]⁺ + [M+K]⁺)
Mobile Phase IV (0.1% Formic Acid + 2 mM Ammonium Acetate)
Carbofuran0.4
Carisoprodol28.0
Dimethoate1.1
Malathion5.2
Metazachlor3.6
Metosulam3.8
Pyraclostrobin3.6
Data adapted from a 2020 study on controlling metal adduct formation. researchgate.net The relative peak abundance of the [M+H]⁺ ion was assigned as 100%.

The trifluoroacetate anion is a strong ion-pairing agent, a property that is beneficial for chromatography but often detrimental to ESI-MS analysis. chromforum.orgelementlabsolutions.com In solution, the negatively charged trifluoroacetate anion can pair with a positively charged (protonated) analyte. elementlabsolutions.com This ion pair forms a neutral complex. chromforum.org Because mass spectrometers detect charged ions, the formation of a strong, stable neutral pair that survives the transition into the gas phase renders the analyte "invisible" to the detector, causing significant signal suppression. nih.govelementlabsolutions.comresearchgate.net This effect is a primary reason why TFA is often avoided as a mobile phase additive in sensitive LC-MS applications. nih.gov

However, the interaction is not always detrimental. In the analysis of multiply-charged ions, such as dicationic compounds, the formation of an adduct with a single trifluoroacetate anion neutralizes only one of the positive charges. shimadzu-webapp.eu The resulting complex still carries a net positive charge and remains detectable by the mass spectrometer, thus avoiding the signal suppression typically seen with singly-charged analytes. shimadzu-webapp.eu

The strong ion-pairing ability of the trifluoroacetate anion has been leveraged in fundamental studies of gas-phase ion chemistry. Research has demonstrated the formation of a stable, non-covalent adduct between a bisquaternary ammonium dication and a trifluoroacetate anion during ESI-MS experiments. shimadzu-webapp.eu In one such study, the formation of this adduct was identified by a signal at an m/z value 113 Da higher than that of the parent dication, which is characteristic of the trifluoroacetate anion's mass. shimadzu-webapp.eu

This adduct proved to be stable in the gas phase and could be subjected to tandem mass spectrometry (MS/MS) analysis. shimadzu-webapp.euresearchgate.net The fragmentation of the adduct revealed that under collision energy, the electrostatic interactions between the bisquaternary ammonium compound and the trifluoroacetate moiety could be converted into covalent bonds. shimadzu-webapp.eu This led to the formation of distinctive fragment ions containing a covalently bound anion, a phenomenon that requires significant bond reorganization. shimadzu-webapp.eunih.gov

Table 2: Observed Ions in the ESI-MS Analysis of a Bisquaternary Ammonium-Trifluoroacetate Adduct

Ion DescriptionObserved m/z
Parent Bisquaternary Ammonium Dication [M]²⁺367.139
Bisquaternary Ammonium-Trifluoroacetate Adduct [M+TFA]⁺847.263
Fragment Ion from MS³ Analysis of Adduct540.127
Fragment Ion from MS³ Analysis (TFA Adduct)480.124
Data derived from a 2024 study on gas-phase adduct formation. shimadzu-webapp.eu

Investigation of Ion Pairing Effects and Signal Intensity in LC-MS Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is utilized in analytical chemistry, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, where it can serve as a solvent and a stabilizing agent to improve the quality of spectral data. chemimpex.comnetascientific.com

Solvent and Stabilizing Agent Functionality

In NMR spectroscopy, the choice of solvent is critical as it must dissolve the analyte without interfering with its signals. Compounds related to this compound, such as deuterated trifluoroacetic acid (TFA), are employed as NMR solvents. unibo.it They are advantageous because their residual proton signals appear at a very high chemical shift (greater than 10 ppm), which provides a wide, unobstructed spectral window to observe the resonances of the sample under investigation. unibo.it

The role of this compound as a stabilizing agent is particularly evident in the analysis of complex biological samples and specific classes of molecules. Its stability across a range of pH conditions is a key attribute for the analysis of biofluids. A significant application that underscores its stabilizing function is in the formulation of specialized internal standards for NMR. acs.orgnih.gov

A notable example is the development of 4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate (DSA), an internal standard designed to overcome the limitations of commonly used standards like sodium 4,4-dimethyl-4-silapentane-1-sulfonate (DSS). acs.orguci.edu The anionic nature of DSS causes it to interact with cationic peptides, leading to unreliable chemical shifts and broadening of the reference peak. acs.orgnih.gov In contrast, DSA, which incorporates the trifluoroacetate anion, was developed as a cationic alternative that does not engage in these detrimental interactions. acs.orguci.eduresearchgate.net This ensures the stability and integrity of the reference signal, which is crucial for accurate NMR studies of such molecules. acs.orgresearchgate.net

Enhancement of Spectral Data Resolution

The use of this compound and its derivatives can lead to a significant enhancement of spectral data resolution in NMR. chemimpex.comnetascientific.com This improvement stems from its function as a stabilizing agent that minimizes undesirable interactions within the sample, thereby ensuring sharper and more reliable signals. acs.orgresearchgate.net

The value of the trifluoroacetate component is clearly demonstrated in studies involving NMR-based metabolic profiling of protein-rich biofluids, such as blood plasma and serum, which present considerable analytical challenges. researchgate.net In these complex matrices, conventional internal standards like 3-(trimethylsilyl)propionic acid sodium salt (TSP) and DSS can bind to proteins, causing their reference signals to broaden or shift, which in turn can distort the entire spectrum and lead to an overestimation of metabolite concentrations. researchgate.netresearchgate.net

The following table presents research findings on the stability of the NMR reference peak for DSA compared to TSP in rat serum at varying pH levels, demonstrating the enhancement of data quality.

Internal StandardpHEffect on Trimethylsilyl Resonance PeakLinearity of Peak Area with Concentration
DSA 3.0Chemical shift and line-width not significantly affectedLinear correlation observed
7.4Chemical shift and line-width not significantly affectedLinear correlation observed
10.0Chemical shift and line-width not significantly affectedLinear correlation observed
TSP 3.0Large variations due to protein binding; broad peaksNo linear correlation observed
7.4Large variations due to protein bindingNo linear correlation observed
10.0Large variations due to protein bindingNo linear correlation observed
Data sourced from studies on NMR-based metabolic profiling of biofluids. researchgate.netresearchgate.net

Role in Biochemical and Life Science Research

Peptide and Protein Synthesis and Purification

The synthesis and purification of peptides are critical processes in various fields, including drug discovery, proteomics, and immunology. Ammonium (B1175870) trifluoroacetate (B77799) is frequently involved in these workflows, from the initial synthesis to the final purified product.

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production. In many SPPS protocols, especially those utilizing the Fmoc/tBu strategy, trifluoroacetic acid (TFA) is a key reagent. mdpi.comnih.gov It is used in high concentrations for the final cleavage step, which releases the synthesized peptide from the solid support resin and simultaneously removes the side-chain protecting groups from the amino acids. mdpi.com As a result of this process, the crude peptide is typically obtained as a trifluoroacetate salt, where the positively charged amino groups on the peptide (the N-terminus and basic amino acid side chains like lysine (B10760008) and arginine) are associated with the negatively charged trifluoroacetate counterion. mdpi.comambiopharm.com

While TFA itself is the primary reagent, the resulting peptide trifluoroacetate salt is a direct consequence of its use. This salt form is often the starting point for purification. Furthermore, a novel mechanism has been identified where trifluoroacetylation, the unwanted addition of a trifluoroacetyl group to the peptide, can occur independently of the coupling step in SPPS. pnas.org This side reaction can happen when hydroxymethyl groups on the resin support react with TFA to form trifluoroacetoxymethyl groups, which can then transfer the trifluoroacetyl group to amine groups on the resin-bound peptide during neutralization steps. pnas.org

While the trifluoroacetate salt form is a common outcome of SPPS and subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC), the trifluoroacetate (TFA) counterion can be problematic for certain biological applications. wpmucdn.comlifetein.com It can alter the peptide's secondary structure, solubility, and may be toxic to cells in culture. wpmucdn.comlifetein.com Therefore, it is often necessary to exchange the TFA counterion for a more biocompatible one, such as acetate (B1210297) or chloride. ambiopharm.com

Several methods exist to perform this counterion exchange. The choice of method often depends on the properties of the peptide, such as its isoelectric point (pI) and hydrophobicity. lifetein.combio-works.com

Conversion to Acetate Salt: One common method involves using a strong anion exchange resin. peptide.comtoxicdocs.org The resin is first charged with acetate ions, typically by washing with a solution like sodium acetate or ammonium acetate. peptide.comgoogle.com A solution of the peptide trifluoroacetate is then passed through the resin column. The trifluoroacetate ions bind more strongly to the resin, displacing the acetate ions, which then form a salt with the peptide. The resulting peptide acetate is collected and can be lyophilized. peptide.compeptide.com Another approach utilizes RP-HPLC, where the column is washed extensively with a buffer containing acetic acid, such as ammonium acetate, to exchange the counterion before eluting the peptide. lifetein.comomizzur.com

Conversion to HCl Salt: The conversion to a hydrochloride (HCl) salt is often achieved by exploiting the principle that a stronger acid can displace a weaker one. Since HCl is a stronger acid than TFA, dissolving the peptide trifluoroacetate in a solution of HCl can effectively exchange the counterion. lifetein.comlifetein.com The process typically involves dissolving the peptide in an aqueous HCl solution (e.g., 100 mM HCl), allowing it to stand, and then lyophilizing the sample to remove the water and volatile components. peptide.compeptide.com This process may need to be repeated several times to ensure complete exchange. peptide.com An alternative involves using HCl-saturated acetonitrile. peptide.com

Table 1: Common Methods for Counterion Exchange of Peptide-TFA Salts
Target SaltMethodKey ReagentsGeneral Principle
Peptide AcetateAnion Exchange ChromatographyStrong anion exchange resin, Sodium Acetate or Ammonium AcetateTFA ions are exchanged for acetate ions on the resin. peptide.compeptide.com
Peptide AcetateReversed-Phase HPLCAcetic acid buffer (e.g., Ammonium Acetate)Column is washed with an acetate-containing buffer to exchange ions before elution. lifetein.comomizzur.com
Peptide HClLyophilization from HCl SolutionAqueous Hydrochloric Acid (HCl)Peptide is repeatedly dissolved in HCl solution and lyophilized. peptide.compeptide.com
Peptide HClSolvent ExchangeHCl-saturated AcetonitrilePeptide is dissolved in HCl-saturated organic solvent, followed by evaporation. peptide.com

The counterion associated with a peptide can significantly influence its physical properties. The choice between trifluoroacetate, acetate, or HCl salts can affect the peptide's solubility and stability. ambiopharm.com

Solubility: The solubility of a peptide is determined by its amino acid composition, specifically the balance of hydrophobic, hydrophilic, acidic, and basic residues. bachem.comsb-peptide.com The counterion adds another layer of complexity. For instance, peptides with a high proportion of basic amino acids (like arginine and lysine) delivered as trifluoroacetate salts are often soluble at neutral pH. bachem.com However, in some cases, TFA salts can result in "fluffy" lyophilizates that are difficult to handle, whereas acetate salts may produce a better cake. ambiopharm.com For acidic peptides, dissolution in a basic solution like dilute ammonium hydroxide (B78521) may be necessary, while basic peptides may require an acidic solvent. bachem.comsb-peptide.com The salt form can also play a role in the formation of secondary structures and has been observed to affect fibril formation in peptides like amyloid beta-protein. ambiopharm.comroyalsocietypublishing.org

Stability: The stability of a peptide, particularly against oxidation or other forms of degradation, can also be influenced by the counterion. For peptides containing cysteine, which is prone to oxidation, using the HCl salt can sometimes offer better stability against potential oxidative impurities. ambiopharm.com Conversely, using strong acids like HCl for TFA removal has, in some instances, been reported to cause peptide degradation. google.com The choice of salt form is therefore a critical consideration during peptide development to ensure the final product is stable and suitable for its intended application. ambiopharm.com

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures of peptides and proteins. The composition of the mobile phase is crucial for achieving good chromatographic separation and sensitive mass spectrometric detection. nih.gov

While trifluoroacetic acid (TFA) is an excellent ion-pairing agent for RP-HPLC, providing sharp peaks and good resolution, it is known to cause significant ion suppression in the electrospray ionization (ESI) source of the mass spectrometer. chromforum.orgacs.org This suppression reduces the sensitivity of the analysis. Ammonium trifluoroacetate, which provides the same trifluoroacetate anion, would be expected to have a similar ion-pairing and suppression effect. chromforum.org

To mitigate this issue, alternatives are often sought. Formic acid is a common choice for low-pH LC-MS as it causes less ion suppression than TFA. researchgate.net However, for certain analyses, this compound has been used as a mobile phase additive. For example, a mobile phase containing 1% (w/w) this compound in methanol (B129727) was found to significantly increase the sensitivity for the analysis of amino acid and peptide enantiomers by HPLC-APCI-MS (Atmospheric Pressure Chemical Ionization-Mass Spectrometry). nih.gov The choice of mobile phase additive often represents a compromise between chromatographic performance and MS sensitivity, and is highly dependent on the specific analytes and instrumentation. nih.gov

Counterion Exchange Strategies in Peptide Purification

Conversion from Trifluoroacetate Salt to Acetate or HCl Salt

Analysis of Biomolecules and Metabolomics

Beyond peptides and proteins, this compound finds application in the broader analysis of biomolecules and in the field of metabolomics. ontosight.ai Metabolomics aims to comprehensively identify and quantify the small-molecule metabolites within a biological system. nih.gov

In NMR-based metabolomics, which analyzes biofluids like blood plasma or serum, internal standards are required for accurate quantification. However, the signals of commonly used standards can be affected by binding to proteins in the sample. researchgate.net Research has shown that 4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate (DSA) is a promising universal internal standard for such studies. researchgate.net The chemical shift and line-width of the DSA peak were found to be largely unaffected by pH or concentration, unlike the standard TSP (3-(trimethylsilyl)propionic acid sodium salt), which showed significant variations due to protein binding. researchgate.net

In LC-MS-based metabolomics, mobile phase additives are critical for achieving good separation and ionization. While ammonium acetate and ammonium formate (B1220265) are common choices, other additives are continuously explored to expand the coverage of the metabolome. nih.govlcms.cz For instance, studies have shown that using ammonium fluoride (B91410) as a mobile phase additive can substantially improve ionization efficiency and the number of detected metabolites in negative ion mode compared to ammonium acetate or formic acid. nih.govnih.gov this compound can also be used in specific LC-MS applications, for example, to reduce the formation of sodium and potassium adducts, thereby enhancing the desired protonated molecular ion signal ([M+H]+).

Sample Preparation for Mass Spectrometry Analysis of Metabolites

In the realm of metabolomics, which involves the comprehensive analysis of small molecules within a biological system, sample preparation is a critical step that significantly influences the quality and accuracy of the results. nih.gov this compound is utilized as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) based metabolomics.

One of the primary functions of this compound in this context is to enhance the ionization of analytes, thereby improving their detection by the mass spectrometer. It is considered a volatile salt, which is a crucial characteristic for mass spectrometry applications as it readily evaporates in the high-vacuum environment of the instrument, preventing signal suppression and contamination of the ion source.

Detailed Research Findings:

A typical mobile phase in LC-MS for metabolite analysis might consist of methanol with a low concentration of this compound, often in the range of 0.001% to 0.1% (v/wt). This composition has been shown to be effective for the analysis of a variety of metabolites. For instance, in a study analyzing methylphenidate in rabbit fetal tissue, a mobile phase of methanol with 0.05% this compound was used. Similarly, for the analysis of drug discovery compounds, a mobile phase of methanol with 0.1% this compound has been employed.

The use of this compound in the mobile phase is particularly advantageous in chiral separations, where the goal is to separate and quantify enantiomers of a compound. In the analysis of terbutaline (B1683087) in human plasma, a mobile phase of methanol with 0.05% this compound salt was successfully used.

AnalyteSample MatrixMobile Phase CompositionReference
MethylphenidateRabbit fetal tissueMethanol / 0.05% this compound
Drug Discovery CompoundsNot specifiedMethanol / 0.1% this compound
TerbutalineHuman plasmaMethanol / 0.05% this compound

Buffering in Native Electrospray Mass Spectrometry for Protein Analysis

Native electrospray ionization mass spectrometry (native ESI-MS) is a powerful technique for studying intact proteins and their non-covalent complexes in a state that closely resembles their physiological condition. nih.govrsc.org The choice of buffer is paramount in native ESI-MS as it must maintain the native structure and interactions of the protein while also being compatible with the electrospray process. nih.govrsc.org

While ammonium acetate is the most commonly used buffer in native ESI-MS, it has limited buffering capacity in the physiological pH range of 7.0-7.4. nih.govresearchgate.net This can lead to pH-induced changes in the protein structure during the electrospray process. nih.gov This has led to the exploration of alternative buffering systems.

While not as common as ammonium acetate, this compound can be used in specific applications. However, it's important to note that trifluoroacetic acid (the conjugate acid of trifluoroacetate) is a strong acid, and therefore, solutions of this compound will be acidic. This property can be utilized in certain experimental setups, but it also means that it is not a suitable buffer for maintaining a neutral pH.

Detailed Research Findings:

The primary role of any buffer in native MS is to be volatile and provide an appropriate ionic strength to maintain the protein's native-like structure. acs.orgox.ac.uk Non-volatile salts can adduct to the protein ions, leading to peak broadening and reduced signal. acs.org

Studies have shown that the choice of buffer can significantly impact the stability of proteins. acs.org While ammonium acetate is generally considered to stabilize the native conformation of proteins, other salts can have destabilizing effects. acs.orgresearchgate.net For example, a study on bovine serum albumin (BSA) showed that while no unfolding was observed in ammonium acetate at temperatures up to 50°C, significant unfolding occurred in the presence of sodium chloride, even at room temperature. acs.org

The concentration of the ammonium salt can also influence the binding affinities of protein-ligand complexes. researchgate.net A systematic study on six different non-covalent complexes showed that the dissociation constant (Kd) was affected by more than 50% when the ammonium acetate concentration was increased. researchgate.net This highlights the importance of carefully selecting the buffer and its concentration for quantitative studies. researchgate.net

ParameterObservationImplication for Native MS
VolatilityThis compound is a volatile salt.Prevents signal suppression and ion source contamination.
pHSolutions are acidic.Not suitable for maintaining neutral pH, but can be used for specific applications requiring acidic conditions.
Protein StabilityThe identity of the salt can affect protein stability. acs.orgThe choice of ammonium salt can influence the observed protein structure and interactions.
Ionic StrengthAffects protein-ligand binding affinities. researchgate.netThe concentration of the ammonium salt must be carefully controlled for quantitative studies.

Studies in Enzyme Mechanisms and Protein Interactions

The study of enzyme mechanisms and protein interactions is fundamental to understanding biological processes. Various biophysical and biochemical techniques are employed for this purpose, and in some instances, ammonium salts can play a role in the experimental conditions.

While ammonium acetate is more commonly used, the principles governing its use can be extended to other ammonium salts like this compound, keeping in mind the differences in properties such as pH. These salts can influence enzyme activity and protein-protein interactions through a variety of mechanisms, including electrostatic and hydrophobic interactions.

Detailed Research Findings:

In a study on the enzyme α-chymotrypsin, it was found that certain quaternary ammonium salts could induce "superactivity". This effect was attributed to the interaction of the ammonium salt with the enzyme, leading to conformational changes that enhanced its catalytic properties. The study highlighted that both electrostatic and hydrophobic interactions play a role, with an initial electrostatic binding followed by lipophilic interactions.

The concentration of the salt is a critical factor. At low concentrations, some ammonium salts can improve catalytic activity, while at higher concentrations, they can lead to a decrease in the reaction rate, possibly due to the sequestration of the substrate in micellar aggregates.

In the context of protein-protein interactions, a study on short-chain dehydrogenases-reductases (SDRs) used ammonium acetate in the crystallization buffer to obtain high-resolution structures of the enzyme complexes. nih.gov The crystallization conditions for binary complexes of SCR2/NADPH and SCR2/NADP included 200 mM ammonium acetate. nih.gov These structures provided insights into how oligomeric interactions maintain the functional active-site structure of the enzyme. nih.gov

The choice of ions in solution can also modulate specific protein-metal interactions, as demonstrated by studies where ammonium acetate was found to promote certain interactions through conformational changes in the protein. researchgate.net This underscores the modulating effect of the solution environment on non-covalent interactions. researchgate.net

Study AreaObservationKey Takeaway
Enzyme Kinetics (α-chymotrypsin)Quaternary ammonium salts can induce "superactivity" at low concentrations. Ammonium salts can modulate enzyme activity through conformational changes.
Protein Crystallography (SDRs)Ammonium acetate was used in the crystallization buffer to solve the structure of enzyme-cofactor complexes. nih.govAmmonium salts can be a component of the crystallization solution for structural studies of proteins.
Protein-Ligand BindingThe concentration of ammonium acetate affects the dissociation constants of protein-ligand complexes. researchgate.netThe ionic environment must be carefully controlled when studying protein interactions.
Protein-Metal InteractionsAmmonium acetate can promote specific protein-metal interactions via conformational changes. researchgate.netThe choice of buffer can influence the observed binding events.

Applications in Materials Science and Industrial Processes

Development of Fluorinated Materials

Ammonium (B1175870) trifluoroacetate (B77799) plays a crucial role in the field of fluorine chemistry, particularly in the creation of fluorinated materials. chemimpex.comnetascientific.com These materials are highly sought after in industries such as electronics and coatings for their exceptional chemical resistance and thermal stability. chemimpex.com The compound serves as a versatile reagent and catalyst in organic synthesis, facilitating the creation of various fluorinated compounds that are key building blocks for pharmaceuticals, agrochemicals, and advanced polymers. chemimpex.com

The synthesis of fluoropolymers, a major class of fluorinated materials, often involves complex processes where precise control over the reaction is necessary. While many industrial routes to key fluoromonomers rely on high-temperature chlorination/fluorination of hydrocarbons, the incorporation of functional groups and the creation of specialized polymers can be facilitated by reagents like ammonium trifluoroacetate. rsc.org Research into fluoropolymer synthesis is ongoing, with methods being developed that avoid the use of persistent fluorosurfactants. google.com

The thermal decomposition (thermolysis) of major fluoropolymers such as polytetrafluoroethylene (PTFE), poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP), and poly(vinylidene fluoride-co-chlorotrifluoroethylene) (PVDF-CTFE) has been shown to yield trifluoroacetic acid (TFA), the anionic component of this compound. researchgate.net This highlights the chemical link between the salt and the stable end-products of fluoropolymer chemistry. Studies have quantified the TFA yield from the thermolysis of these polymers at high temperatures, as detailed in the table below. researchgate.net

Table 1: Trifluoroacetic Acid (TFA) Yield from Fluoropolymer Thermolysis

Fluoropolymer Abbreviation Average TFA Yield (%)
Polytetrafluoroethylene PTFE 1.2
Poly(vinylidene fluoride-co-hexafluoropropylene) PVDF-HFP 0.9
Poly(vinylidene fluoride-co-chlorotrifluoroethylene) PVDF-CTFE 0.3

Data sourced from a study on the thermolysis of fluoropolymers at temperatures of 500°C and above. researchgate.net

In advanced materials applications, fluorinated organic ammonium salts are being explored for novel uses. For instance, in the field of renewable energy, fluorinated molecules have been developed to passivate defects in perovskite solar cells. aip.org The presence of the electron-withdrawing trifluoromethyl group can enhance electrostatic interactions, which is beneficial for surface passivation and improving device efficiency and stability. aip.org

Specific-Ion Effects in Acid Systems for Reservoir Applications

In the oil and gas industry, chemical stimulation techniques are essential for enhancing the productivity of reservoirs. researchgate.netonepetro.org These treatments, often called acidizing, involve injecting reactive fluids to dissolve rock minerals or bypass formation damage. onepetro.org The effectiveness of these treatments can be highly dependent on the specific chemical interactions between the fluid and the reservoir environment.

This compound is utilized in research to investigate specific-ion effects in acid systems designed for reservoir applications. sigmaaldrich.com These effects, also known as Hofmeister effects, describe how different ions can influence the properties of macromolecules and surfaces in aqueous solutions. nih.gov The trifluoroacetate (TFA⁻) anion exhibits unique behaviors compared to non-fluorinated analogues like acetate (B1210297). In reservoir applications, trifluoroacetate ions can alter interfacial tension and redox kinetics, which are critical parameters for optimizing resource extraction.

The study of specific-ion effects is crucial for designing effective stimulation fluids. The interaction of ions with the formation rock and fluids can influence everything from mineral dissolution rates to the stability of clays (B1170129) and the prevention of damaging precipitates. researchgate.netgoogle.com The choice of anion can be particularly significant. For example, theoretical studies comparing acetate and trifluoroacetate show that while both can interact with CO2, acetate acts as a stronger Lewis base. acs.org This difference in interaction strength, driven by the electron-withdrawing nature of the fluorine atoms in trifluoroacetate, underlies its distinct specific-ion effects. acs.org

Research has highlighted the negative impact the TFA⁻ counter-ion can have in biological experiments, underscoring its strong and specific interactions. nih.gov In the context of reservoir stimulation, this strong interaction is harnessed. The use of ammonium salts, in general, is also relevant, as the ammonium cation can have a proton-donating functionality over a wide pH range, which aids in the dissolution of scale deposits. google.com The table below summarizes the key differences in properties and effects between acetate and trifluoroacetate ions relevant to their application in acid systems.

Table 2: Comparison of Acetate and Trifluoroacetate Ion Properties and Effects

Property/Effect Acetate (CH₃COO⁻) Trifluoroacetate (CF₃COO⁻)
Lewis Basicity Stronger Lewis base. acs.org Weaker Lewis base due to electron-withdrawing CF₃ group. acs.org
Effect on Interfacial Tension Standard carboxylate behavior. Alters interfacial tension in reservoir systems.
Redox Kinetics Standard carboxylate behavior. Modulates redox kinetics in oxidatively triggered acid systems.
Ion-Pairing Forms ion-pairs with cations. Forms strong ion-pairs, can affect chromatographic separation and biological systems. nih.gov

| Hofmeister Series Classification | Generally considered a weak kosmotrope (structure-making). | Generally considered a chaotrope (structure-breaking). nih.gov |

This targeted research into the specific-ion effects of compounds like this compound is vital for developing more efficient and less damaging stimulation fluids for the oil and gas industry. sigmaaldrich.com

Comparative Academic Studies and Future Research Directions

Comparison with Trifluoroacetic Acid (TFA) in Chromatographic and Spectrometric Applications

Ammonium (B1175870) trifluoroacetate (B77799) (ATFA) and trifluoroacetic acid (TFA) both serve as sources of the trifluoroacetate anion in aqueous solutions. chromforum.org This anion is a potent ion-pairing agent, a property that is highly beneficial for reversed-phase liquid chromatography (RPLC) of positively charged analytes like peptides. chromforum.orgresearchgate.net The trifluoroacetate anion forms a neutral ion pair with the positively charged compound, which enhances its retention and improves peak shape on the non-polar stationary phase. chromforum.orgresearchgate.net

However, this strong ion-pairing capability becomes a significant drawback when the chromatograph is coupled with a mass spectrometer (MS) using electrospray ionization (ESI). chromforum.org For detection by MS, analytes must be ionized and unassociated with counterions. chromforum.org The stable, neutral ion pair formed between the analyte and the trifluoroacetate anion has a net zero charge and often fails to dissociate in the gas phase, rendering it undetectable and causing what is known as ion suppression. chromforum.orgresearchgate.net TFA is well-documented as a strong suppressor of the MS signal for this reason. nih.gov

While both compounds produce the suppressive trifluoroacetate anion, some studies have investigated nuances in their effects. For instance, with multiply-charged analytes, the formation of a stable, singly-charged adduct with the trifluoroacetate anion may be observed, which is stable in the gas phase and does not result in complete ion suppression. shimadzu-webapp.eu A method to counteract the suppression caused by TFA involves the post-column addition of ammonium hydroxide (B78521). nih.gov The infused ammonium ions help to dissociate the neutral analyte-TFA ion pair, releasing the protonated analyte as a free ion that can be detected by the mass spectrometer, leading to signal improvements of 1.2 to 20 times for various compounds. researchgate.netnih.gov

Table 1: Comparison of Ion Pairing and Suppression Effects: TFA vs. ATFA

PropertyTrifluoroacetic Acid (TFA)Ammonium Trifluoroacetate (ATFA)Key Observation
Ion Pairing Agent Strong ion-pairing agent due to the trifluoroacetate anion. researchgate.netStrong ion-pairing agent due to the trifluoroacetate anion. chromforum.orgBoth provide the same active ion-pairing species (CF₃COO⁻).
Effect on RPLC Improves peak shape and retention for basic/positively charged analytes. researchgate.netAlso improves peak shape and retention for basic analytes. nih.govAdvantageous for chromatographic separation in UV-based detection.
Effect on ESI-MS Causes significant signal suppression, especially in positive ion mode. nih.govAlso causes signal suppression due to the trifluoroacetate anion. chromforum.orgThe strong ion pair is neutral and difficult to detect by MS. chromforum.org
Adduct Formation Forms stable, neutral ion pairs with analytes in the gas phase. researchgate.netCan form stable, charged adducts with multiply-charged analytes. shimadzu-webapp.euThe nature of the adduct can influence the degree of suppression.

The choice between ATFA and TFA as a mobile phase additive is dictated by the specific requirements of the analytical method, particularly the type of detector being used. For separations that rely on ultraviolet (UV) detection, TFA is often the additive of choice due to its excellent resolving power, which results in sharp, well-defined peaks. researchgate.net

The situation is reversed for methods employing mass spectrometry. The strong ion suppression associated with TFA makes it a poor choice for LC-MS, where signal intensity is paramount. nih.gov Formic acid is a common MS-friendly alternative that minimizes ion suppression, but it is a weaker acid and a less effective ion-pairing agent, which can lead to broader peaks and poorer chromatographic resolution compared to TFA. halocolumns.com

This compound presents a versatile, albeit specialized, alternative. Research has shown its utility in chiral chromatography, where it can be used as a mobile phase additive to resolve both acidic and basic racemates on the same derivatized polysaccharide chiral column. nih.govresearchgate.net This capability can streamline method development and prevent the "memory effects" sometimes observed when switching between acidic and basic additives on a single column. nih.gov Ultimately, the selection of a mobile phase additive requires a balance between achieving optimal chromatographic performance and maximizing detector sensitivity. halocolumns.com

Table 2: Mobile Phase Additive Selection Considerations: TFA vs. ATFA

ConsiderationTrifluoroacetic Acid (TFA)This compound (ATFA)
Primary Use Case RPLC with UV detection, peptide separations. researchgate.netChiral HPLC for resolving acidic and basic racemates. nih.govresearchgate.net
MS Compatibility Poor; causes significant signal suppression. nih.govAlso suppressive, but used in specific MS tuning and adduct studies. shimadzu-webapp.eusigmaaldrich.com
Peak Shape (Peptides) Excellent; provides sharp peaks due to strong ion pairing. researchgate.netEffective; improves separation of chiral compounds. nih.gov
Column Memory Effect Can be difficult to remove from columns and MS systems. researchgate.netCan be used for both acids and bases without memory effects. nih.gov
Versatility Primarily an acidic modifier for low pH separations. chromatographyonline.comActs as a versatile additive for resolving enantiomers of both acidic and basic compounds. nih.gov

Differences in Ion Pairing and Ion Suppression Effects

Comparison with Ammonium Acetate (B1210297) in Synthetic and Analytical Methodologies

This compound and ammonium acetate exhibit fundamental differences in their buffering properties due to the nature of their constituent acids and bases. Ammonium acetate is a salt formed from a weak acid (acetic acid, pKa ≈ 4.75) and a weak base (ammonia, pKa of ammonium ion ≈ 9.25). elementlabsolutions.com This composition allows it to act as a buffer in two distinct pH ranges, approximately 3.8–5.8 and 8.2–10.2, making it a versatile and widely used volatile buffer for HPLC, especially when coupled with MS. elementlabsolutions.comucl.ac.uk

In contrast, this compound is the salt of a very strong acid (trifluoroacetic acid, pKa ≈ 0.5) and a weak base (ammonia). elementlabsolutions.com A solution of ATFA is acidic, and its buffering capacity is not comparable to the broad ranges of ammonium acetate. While one study noted that the buffering properties of ATFA were "very similar to that of ammonium acetate," this observation was likely specific to the tested conditions, as the underlying chemistry dictates different behaviors. researchgate.net TFA itself is considered to have no useful buffering capacity in typical HPLC applications. elementlabsolutions.com Therefore, when using ammonium acetate, the ammonium ion often serves primarily as a volatile, MS-friendly counter-ion at low pH, rather than contributing to a mixed buffer system. elementlabsolutions.com

Table 3: Comparison of Buffering Properties: Ammonium Acetate vs. ATFA

PropertyAmmonium AcetateThis compound
Constituent Acid/Base Weak Acid (Acetic Acid) / Weak Base (Ammonia)Strong Acid (TFA) / Weak Base (Ammonia)
pKa Values (approx.) Acid: 4.75; Ammonium Ion: 9.25 elementlabsolutions.comAcid: 0.5; Ammonium Ion: 9.25 elementlabsolutions.com
Typical Solution pH Near Neutral (≈ 7.0)Acidic
Effective Buffering Range(s) pH 3.8–5.8 and pH 8.2–10.2 elementlabsolutions.comLimited; primarily acts as an acidic salt.
MS Compatibility High; it is a common volatile buffer. ucl.ac.ukLimited by trifluoroacetate-induced ion suppression. chromforum.org

Both this compound and ammonium acetate are employed as catalysts or reagents in various organic reactions, particularly in multi-component syntheses of heterocyclic compounds.

This compound has been demonstrated as a highly effective catalyst in the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. nih.gov In this capacity, ATFA provides the necessary acidity to catalyze the three-component coupling and can also serve as a solid support. nih.gov This method offers advantages over protocols using other Lewis acid catalysts or harsher conditions, achieving good to excellent yields in just 10 to 20 minutes at 80°C under solvent-free conditions. nih.gov The catalyst's effectiveness is consistent across aldehydes bearing both electron-withdrawing and electron-donating groups. nih.gov

Ammonium acetate is frequently used as both a catalyst and the nitrogen source in similar multi-component reactions. For example, it is a key reagent in the Hantzsch-type synthesis of polyhydroquinoline-3-carboxamides and the synthesis of 2,4,5-triarylimidazoles. rsc.orgtandfonline.com In the synthesis of triarylimidazoles, ammonium acetate decomposes upon heating to provide the ammonia (B1221849) required for the imidazole (B134444) ring formation. tandfonline.com While effective, these reactions may require different conditions compared to ATFA-catalyzed processes. The choice between the two often depends on the specific reaction mechanism, desired pH environment, and the required role of the ammonium salt (e.g., as a proton source, nitrogen source, or both).

Table 4: Comparative Catalytic Efficacy in Multi-Component Reactions

ReactionCatalystConditionsYield
Biginelli Reaction This compoundNeat, 80°C, 10-20 minGood to Excellent nih.gov
Biginelli Reaction Ammonium ChlorideSolid-supported, 100°CReported nih.gov
Triarylimidazole Synthesis Y(TFA)₃ (with Ammonium Acetate as N-source)Solvent-free, 100°C, 3hHigh (up to 97%) tandfonline.com
Hexahydroquinoline Synthesis Silica-supported Iron Trifluoroacetate (with Ammonium Acetate as N-source)Solvent-free, 70°C, 8 minHigh rsc.org

In chromatography and mass spectrometry, the roles of ammonium acetate and this compound are distinct and are dictated by their chemical properties. Ammonium acetate is a preferred volatile buffer for LC-MS because it is compatible with ESI and helps control pH without leaving non-volatile residues in the instrument. ucl.ac.ukglobalresearchonline.net It is considered less likely to cause ion suppression compared to additives like TFA.

This compound, containing the trifluoroacetate anion, carries the same risk of significant ion suppression as TFA. chromforum.org The trifluoroacetate anion is a much more tenacious ion-pairing agent than the acetate or formate (B1220265) anions. chromforum.org This strong interaction is beneficial for retention in RPLC but detrimental to MS sensitivity. chromforum.orgchromforum.org While acetate can exhibit weak ion-pairing effects, it is not as effective as trifluoroacetate due to its lower hydrophobicity. chromforum.org

Despite its suppressive nature, ATFA has found niche applications. Studies have shown that using ATFA in combination with other additives can help control the formation of unwanted metal ion adducts in MS, potentially enhancing the desired protonated molecular ion ([M+H]⁺) and improving sensitivity for certain analytes. semanticscholar.org In Hydrophilic Interaction Liquid Chromatography (HILIC), where ion-pairing can significantly affect retention, the choice between acetate and trifluoroacetate as the counter-ion has a profound impact on selectivity. chromforum.org

Catalytic Efficacy in Specific Organic Reactions

Advancements in Green Chemistry Methodologies

In the pursuit of sustainable chemical synthesis, this compound has emerged as a compound of interest, particularly within the framework of green chemistry. Its application in developing more environmentally benign reaction protocols is highlighted by advancements in solvent-free reactions and energy-efficient processes.

Solvent-Free Reaction Conditions

A significant stride in green chemistry involves the reduction or elimination of volatile organic solvents, which are often toxic and pose environmental hazards. This compound has proven to be an effective catalyst in various syntheses conducted under solvent-free, or "neat," conditions.

One of the most notable applications is in the Biginelli reaction, a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are compounds with significant pharmaceutical and therapeutic properties. nih.gov Research demonstrates that using this compound as both a catalyst and a solid support can lead to excellent product yields in a short amount of time without the need for a reaction solvent. nih.govresearchgate.net In this role, the compound provides the necessary acidity to catalyze the three-component coupling while simplifying the work-up procedure, as the solid catalyst can be easily removed by washing with water. nih.gov Studies have shown that heating a neat mixture of an aldehyde, a β-diketo ester, and urea (B33335) or thiourea (B124793) with this compound at 80°C can produce the desired product with up to 98% yield in just 10 to 20 minutes. nih.govresearchgate.net This solvent-free approach not only lessens pollution but also enhances safety and operational simplicity. nih.gov The methodology is effective for a range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents. nih.gov

Further expanding the green credentials of related compounds, trifluoroacetic acid (TFA) has been used as a catalyst for the four-component synthesis of tetrasubstituted imidazoles under microwave-assisted, solvent-free conditions. researchgate.net Similarly, other ammonium salts like ammonium acetate are frequently employed in solvent-free Knoevenagel condensations and Hantzsch reactions, often aided by microwave irradiation to produce α,β-unsaturated compounds and hydropyridines, respectively. oatext.comrsc.org

Table 1: Performance of this compound in Solvent-Free Biginelli Reaction

EntryReaction ConditionTimeYield (%)Reference
1Neat / Catalyst / 80°C10 min98 researchgate.net
2Acetonitrile / Catalyst / 80°C30 min90 researchgate.net
3Ethanol / Catalyst / 80°C5 h80 researchgate.net
4Neat / Catalyst / Room Temp.20 h10 researchgate.net

Energy-Efficient Processes

Energy efficiency is a cornerstone of green chemistry, aiming to reduce the economic and environmental costs associated with chemical production. The use of this compound and related systems in conjunction with energy-saving technologies like microwave irradiation represents a significant advancement.

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, thereby lowering energy consumption compared to conventional heating methods. clockss.org The synthesis of 3,4-dihydropyrimidin-2(1H)-ones using this compound under solvent-free conditions at a moderate temperature of 80°C is completed in as little as 10 minutes, a testament to the process's efficiency. nih.govresearchgate.net This rapid conversion minimizes the energy required to maintain high reaction temperatures for extended periods. nih.gov

Protocols using related catalysts under microwave irradiation further illustrate this trend. The synthesis of tetrasubstituted imidazoles using trifluoroacetic acid and imidazo[1,2-a]pyrimidine (B1208166) derivatives are accomplished efficiently under microwave-assisted conditions, highlighting a greener heating method. researchgate.nettubitak.gov.tr These processes avoid the need for bulk solvents and long reaction times, contributing to a more sustainable chemical manufacturing paradigm. researchgate.netclockss.org Beyond synthesis, energy efficiency can also be considered in purification processes; for instance, the zone refining of low-melting-point this compound (m.p. 123-125 °C) would theoretically be more energy-efficient than purifying high-melting-point substances. biorxiv.orgsigmaaldrich.com

Emerging Research Areas and Potential Innovations

The utility of this compound continues to expand as researchers explore its potential in novel chemical and biomedical contexts. Emerging research is focused on uncovering new catalytic functions, developing more sophisticated analytical methods, and investigating its suitability for biomedical applications.

Exploration of Novel Catalytic Pathways

While its role in the Biginelli reaction is well-documented, this compound and its derivatives are being explored as catalysts in other important organic transformations. nih.gov Its character as a mild, easily handled, and economic acidic catalyst makes it an attractive candidate for developing new synthetic protocols. nih.gov

Research has ventured into other catalytic systems, such as the use of diisopropylthis compound as an effective catalyst in the Mannich reaction for the α-methylenation of ketones. researchgate.net Another novel application involves dimethyl(methylene)this compound, which has been used for the regiospecific aminomethylation of carbanions, demonstrating its utility in forming specific C-C bonds. acs.org The trifluoroacetate anion is also part of more complex catalytic systems; for example, copper(II) trifluoroacetate has been used to catalyze the synthesis of 2,4,5-triaryl-1H-imidazoles. scielo.org.mx These examples underscore a trend towards exploring the broader catalytic potential of the trifluoroacetate moiety in combination with various ammonium cations to mediate a diverse range of chemical reactions.

Enhanced Analytical Resolution Techniques

In analytical chemistry, particularly in chromatography, this compound has carved out a niche as a highly effective mobile phase additive. Its primary application is in chiral High-Performance Liquid Chromatography (HPLC), where it enhances the separation of enantiomers. nih.gov

A key innovation is its use as a versatile additive for resolving both acidic and basic racemic compounds on the same derivatized polysaccharide chiral stationary phase. nih.gov This is a significant improvement over traditional methods that often require separate mobile phases containing specific acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additives for different types of analytes. nih.gov Using a single mobile phase with this compound saves considerable time and cost in method development and avoids the "memory effects" that can plague chromatographic columns when switching between acidic and basic conditions. nih.gov

Beyond chromatography, advanced techniques are being developed for the sensitive detection of the trifluoroacetate (TFA) anion. These include Reagent-Free™ Ion Chromatography (RFIC) coupled with mass spectrometry (IC-MS), which can determine residual TFA in pharmaceutical and biotechnology products with high sensitivity. lcms.czchromatographyonline.com Other methods involve derivatization followed by automated headspace gas chromatography. nih.govacs.orgnih.gov Recent studies using electrospray ionization-mass spectrometry (ESI-MS) have even explored the fundamental gas-phase interactions between bisquaternary ammonium cations and the trifluoroacetate anion, revealing that under collision energy, the electrostatic interaction can be converted into a covalent bond, which aids in its detection. shimadzu-webapp.eu

Table 2: Benefits of this compound in Chiral HPLC

BenefitDescriptionReference
VersatilityEffective for resolving both acidic and basic racemates using a single mobile phase. nih.gov
EfficiencySaves time and cost by eliminating the need to switch mobile phases between analyses. nih.gov
Enhanced ResolutionImproves the separation of enantiomers on derivatized polysaccharide columns.
No Memory EffectAvoids the lingering effects on the stationary phase often seen when alternating between acidic and basic additives. nih.gov

Biocompatibility Studies for Expanded Biomedical Applications

The potential for using this compound in biomedical applications is an area of growing interest, though it is met with necessary scientific scrutiny regarding its biocompatibility. The biological effects appear to be primarily driven by the trifluoroacetate (TFA) anion.

Direct research on the biocompatibility of this compound is limited; however, studies on the TFA anion itself provide critical insights. Research has shown that trifluoroacetate can have inhibitory effects on certain cell types. researchgate.net For example, one study found that TFA, even at low concentrations, reduced cell numbers and thymidine (B127349) incorporation in fetal rat osteoblast cultures. researchgate.net Similar inhibitory effects on proliferation were observed in articular chondrocytes, indicating that the effect is not specific to one cell type. researchgate.net

In the context of drug development, the trifluoroacetate moiety is known to influence the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of a compound. ontosight.ai When designing ionic liquids for biomedical use, trifluoroacetate is considered an anion of the "first generation," with subsequent generations focusing on more inherently biocompatible ions, such as those derived from amino acids or choline. mdpi.com This implies that while functional, TFA-containing compounds may not be the first choice where high biocompatibility is required. These findings suggest that while this compound has valuable chemical properties, its expansion into biomedical applications will require careful and thorough biocompatibility and toxicological assessments.

Q & A

Q. How is ammonium trifluoroacetate synthesized and characterized in academic research?

this compound (ATFA) is typically synthesized via neutralization of trifluoroacetic acid with ammonium hydroxide or through anion exchange reactions. For example, ammonium chloride cages can undergo anion exchange with trifluoroacetic acid (TFA) in water to produce ATFA, as demonstrated in supramolecular chemistry studies . Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm purity and structural integrity.
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and isotopic distribution .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability .

Q. What are the primary analytical applications of this compound in chromatography and mass spectrometry?

ATFA is widely used as a volatile mobile-phase additive in reversed-phase HPLC and LC-MS to enhance sensitivity and reduce ion suppression. Key applications include:

  • Chiral separations : ATFA improves enantioselectivity in polar ionic mobile phases for compounds like methamphetamine, though acetic acid/ammonium hydroxide may offer better resolution in some cases .
  • Metabolomics : ATFA aids in mass correction for high-accuracy LC-MS profiling, particularly in negative ion mode .
  • Metal adduct suppression : ATFA (4 mM) in mobile phases reduces sodium/potassium adduct formation, enhancing [M+H]+ signal abundance in ESI-MS .

Advanced Research Questions

Q. How does this compound influence reaction mechanisms in organic synthesis?

ATFA acts as a catalyst and acidic additive in microwave-accelerated reactions. For instance, in the synthesis of CB1 cannabinoid receptor modulators, ATFA facilitates conjugate additions of 2-arylindoles to β-nitrostyrenes under microwave conditions, achieving high yields (75–92%) and stereoselectivity . Mechanistic studies suggest trifluoroacetate ions stabilize transition states via hydrogen bonding, accelerating reaction kinetics.

Q. What methodological strategies mitigate solubility challenges of this compound in supramolecular systems?

ATFA’s limited solubility in organic solvents can hinder its use in non-aqueous systems. Advanced strategies include:

  • Anion exchange : Converting poorly soluble ammonium salts (e.g., chloride) to ATFA via TFA treatment in water .
  • Co-solvent systems : Combining water with polar aprotic solvents (e.g., THF) to dissolve ATFA while maintaining reactivity .

Q. How do specific-ion effects of this compound impact acid system optimization?

ATFA exhibits unique specific-ion effects in modulating oxidatively triggered acid systems. For example, in reservoir applications, trifluoroacetate ions alter interfacial tension and redox kinetics compared to acetate ions. Experimental protocols involve:

  • Controlled ion substitution : Replacing acetate with trifluoroacetate in buffer systems.
  • Surface-sensitive spectroscopy : Using XPS or FTIR to track decomposition pathways (e.g., CF3 vs. CH3 signals) .

Q. What experimental designs resolve contradictions in ATFA’s performance across chromatographic methods?

Discrepancies in ATFA’s retention/resolution properties (e.g., in chiral HPLC) require systematic optimization:

  • Mobile phase screening : Compare ATFA with alternatives (e.g., acetic acid/ammonium hydroxide) in polar ionic vs. reversed-phase modes .
  • Signal-to-noise analysis : Quantify sensitivity using LOQ (limit of quantification) metrics (e.g., ATFA vs. ammonium acetate in LC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium trifluoroacetate
Reactant of Route 2
Ammonium trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.